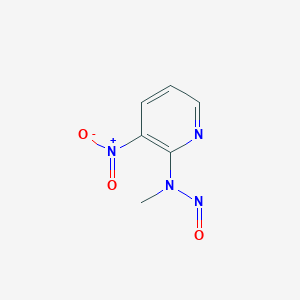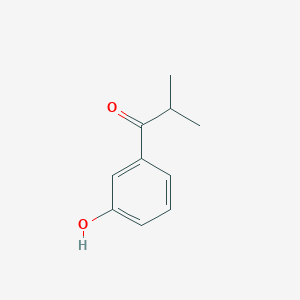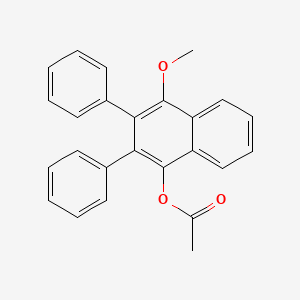![molecular formula C13H13Cl2N B14336919 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride CAS No. 107134-95-2](/img/structure/B14336919.png)
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride is an organic compound that features a pyridinium ion substituted with a chloromethyl group and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with pyridine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is displaced by the pyridine nitrogen, forming the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central carbon atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium salts, while coupling reactions can produce biaryl compounds.
科学研究应用
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction.
相似化合物的比较
Similar Compounds
1-Benzylpyridinium chloride: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Chlorobenzyl)pyridinium chloride: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
1-(4-Methylbenzyl)pyridinium bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a chloromethyl group and a 4-methylphenyl group, which can influence its reactivity and interaction with other molecules. This combination of substituents can enhance its binding affinity to certain biological targets and improve its chemical stability.
属性
CAS 编号 |
107134-95-2 |
|---|---|
分子式 |
C13H13Cl2N |
分子量 |
254.15 g/mol |
IUPAC 名称 |
1-[chloro-(4-methylphenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13ClN.ClH/c1-11-5-7-12(8-6-11)13(14)15-9-3-2-4-10-15;/h2-10,13H,1H3;1H/q+1;/p-1 |
InChI 键 |
XEJACUKLHOQIRI-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C([N+]2=CC=CC=C2)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


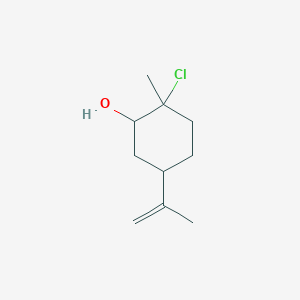
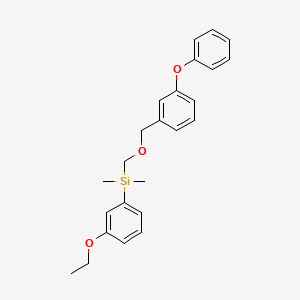
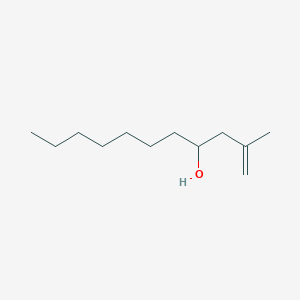
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
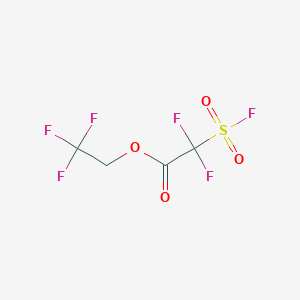
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
